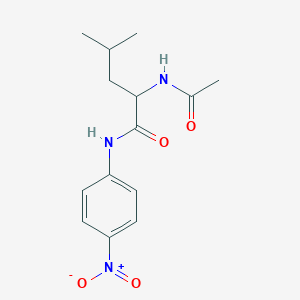
Rebaudioside N(P)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rebaudioside N is a naturally occurring steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is one of the many sweet compounds extracted from stevia leaves, known for its high sweetness and zero-calorie content. Rebaudioside N is used as a natural sweetener in various food and beverage products, offering a healthier alternative to traditional sugar.
准备方法
Synthetic Routes and Reaction Conditions
Rebaudioside N can be synthesized from steviol glycosides through enzymatic bioconversion. The process involves the use of glucosyltransferase enzymes to add glucose units to the steviol backbone. This method is preferred due to its specificity and efficiency in producing high-purity rebaudioside N.
Industrial Production Methods
Industrial production of rebaudioside N involves the extraction of steviol glycosides from stevia leaves, followed by purification and enzymatic conversion. The extraction process typically uses water or ethanol as solvents. The purified steviol glycosides are then subjected to enzymatic treatment to convert them into rebaudioside N. This method ensures a high yield and purity of the final product.
化学反应分析
Types of Reactions
Rebaudioside N undergoes various chemical reactions, including:
Oxidation: Rebaudioside N can be oxidized to form different derivatives, which may have altered sweetness profiles.
Reduction: Reduction reactions can modify the glycosidic bonds, affecting the stability and sweetness of the compound.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing the sweetness or stability of rebaudioside N.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including acids and bases, can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various steviol glycoside derivatives with modified sweetness and stability profiles. These derivatives can be used in different applications, depending on their properties.
科学研究应用
Rebaudioside N has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.
Biology: Investigated for its potential effects on metabolic pathways and its role as a natural sweetener.
Medicine: Studied for its potential benefits in managing diabetes and obesity due to its zero-calorie content.
Industry: Used in the food and beverage industry as a natural sweetener, providing a healthier alternative to sugar.
作用机制
Rebaudioside N exerts its effects by interacting with sweet taste receptors on the tongue. The compound binds to the T1R2 and T1R3 receptors, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, rebaudioside N may influence metabolic pathways by modulating glucose and insulin levels.
相似化合物的比较
Rebaudioside N is compared with other steviol glycosides such as stevioside, rebaudioside A, and rebaudioside D. While all these compounds share a similar steviol backbone, they differ in the number and arrangement of glucose units. Rebaudioside N is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability.
Similar Compounds
Stevioside: Another major steviol glycoside with a slightly bitter aftertaste.
Rebaudioside A: Known for its high sweetness and minimal aftertaste.
Rebaudioside D: Similar to rebaudioside A but with a different glycosylation pattern.
Rebaudioside N stands out due to its unique sweetness profile and potential health benefits, making it a valuable compound in the field of natural sweeteners.
属性
IUPAC Name |
[5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl] 13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEKAGBWNXIWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B13397377.png)

![4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride](/img/structure/B13397384.png)
![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid](/img/structure/B13397405.png)



![1-[2,6-dihydroxy-3-(7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl)-4-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13397415.png)


![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

